molecular formula C20H14N4O2 B14870723 (9s,10s)-13-(4H-1,2,4-triazol-4-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione

(9s,10s)-13-(4H-1,2,4-triazol-4-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione

Cat. No.: B14870723
M. Wt: 342.3 g/mol
InChI Key: BSDRCQGQIJQYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9s,10s)-13-(4H-1,2,4-triazol-4-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione is a complex organic compound featuring a triazole ring fused with an anthracene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9s,10s)-13-(4H-1,2,4-triazol-4-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be introduced via cyclodehydration reactions using triflic anhydride activation followed by microwave-induced cyclodehydration .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of recyclable reaction media like polyethylene glycol can be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(9s,10s)-13-(4H-1,2,4-triazol-4-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole or anthracene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups .

Scientific Research Applications

(9s,10s)-13-(4H-1,2,4-triazol-4-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (9s,10s)-13-(4H-1,2,4-triazol-4-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes or interfere with DNA replication, leading to apoptosis in cancer cells . The triazole ring plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9s,10s)-13-(4H-1,2,4-triazol-4-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness enhances its potential for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C20H14N4O2

Molecular Weight

342.3 g/mol

IUPAC Name

17-(1,2,4-triazol-4-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C20H14N4O2/c25-19-17-15-11-5-1-2-6-12(11)16(14-8-4-3-7-13(14)15)18(17)20(26)24(19)23-9-21-22-10-23/h1-10,15-18H

InChI Key

BSDRCQGQIJQYFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)N6C=NN=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.